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molecular formula C14H12N2O7 B8319949 3-Maleimidopropionic anhydride

3-Maleimidopropionic anhydride

Cat. No. B8319949
M. Wt: 320.25 g/mol
InChI Key: FBNVBCFNEBWAKN-UHFFFAOYSA-N
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Patent
US05606030

Procedure details

3-Maleimidopropionic acid (226 mg) was covered with 5 mL of acetic anhydride and the mixture was heated at 130° C. for 3.75 hour, and then aged over night at room temperature. The solution was concentrated to an oil and the NMR spectrum (CDCl3) indicated a mixture of the homoanhydride and the mixed anhydride of acetic and maleimidopropionic acids. The starting acid shows the methylen adjacent to the carbonyl as a triplet centered at 2.68 ppm whereas in the anhydride these resonances appear at 2.81 ppm. Purification was effected by fractional sublimation, first at 70° C. and 0.2 mm and then at 120° C. and 0.2 mm. The latter fraction was removed from the sublimer by dissolving in CDCl3, affording 34 mg of pure homanhydride on evaporation of the solvent. This was recrystallized from CDCl3 and cyclohexane affording material melting at 143°-147° C.
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[N:5]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[C:4](=[O:11])[CH:3]=[CH:2]1.C(O[C:17](=[O:19])[CH3:18])(=O)C>>[C:4]1(=[O:11])[N:5]([CH2:6][CH2:7][C:8]([O:10][C:8](=[O:9])[CH2:7][CH2:6][N:5]2[C:17](=[O:19])[CH:18]=[CH:3][C:4]2=[O:11])=[O:9])[C:1](=[O:12])[CH:2]=[CH:3]1

Inputs

Step One
Name
Quantity
226 mg
Type
reactant
Smiles
C1(C=CC(N1CCC(=O)O)=O)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
aged over night at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to an oil
ADDITION
Type
ADDITION
Details
a mixture of the homoanhydride
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
was effected by fractional sublimation, first at 70° C.
CUSTOM
Type
CUSTOM
Details
at 120° C.
CUSTOM
Type
CUSTOM
Details
The latter fraction was removed from the sublimer
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in CDCl3
CUSTOM
Type
CUSTOM
Details
affording 34 mg of pure homanhydride
CUSTOM
Type
CUSTOM
Details
on evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
This was recrystallized from CDCl3 and cyclohexane affording material melting at 143°-147° C.

Outcomes

Product
Name
Type
Smiles
C1(C=CC(N1CCC(=O)OC(CCN1C(C=CC1=O)=O)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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